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Compound of Interest

(5-Bromopyridin-3-yl)(pyrrolidin-1-
Compound Name:
yl)methanone

Cat. No.: B1294134

CAS Number: 1090388-79-6

A Core Intermediate for Kinase Inhibitor Drug
Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromopyridin-3-yl)(pyrrolidin-
1-yl)methanone, a key building block in the synthesis of advanced kinase inhibitors. This
document details its chemical properties, a robust synthesis protocol, and its critical role in the
development of targeted therapies for various diseases, including cancers and autoimmune
disorders.

Chemical and Physical Properties

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a
brominated pyridine ring linked to a pyrrolidine moiety via a ketone bridge. This structural
arrangement provides a valuable scaffold for medicinal chemists to develop potent and
selective kinase inhibitors.[1]
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Property Value Reference
CAS Number 1090388-79-6 [2]
Molecular Formula C10H11BrN20 [1]
Molecular Weight 255.11 g/mol [1]

MDL Number MFCD10000776 [1]
Appearance Solid

Storage Room temperature, dry, sealed  [1]

Purity Typically >98% [1]

Synthesis Protocol: Amide Coupling of 5-
Bromonicotinic Acid and Pyrrolidine

The synthesis of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is readily achieved
through a standard amide coupling reaction between 5-bromonicotinic acid and pyrrolidine. The
use of a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates efficient amide bond
formation.[3][4][5]

Experimental Protocol:

Materials:

» 5-Bromonicotinic acid

e Pyrrolidine

e HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3][6]
e N,N-Diisopropylethylamine (DIPEA)

o Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve 5-bromonicotinic acid (1.0 equivalent) in anhydrous DMF.

Addition of Reagents: To the stirred solution, add pyrrolidine (1.1 equivalents), followed by
HATU (1.2 equivalents) and DIPEA (2.5 equivalents). The order of addition of the coupling
agent and base can be varied, but it is common to add the base last.[3]

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress
of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash
sequentially with saturated aqueous NaHCOs solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOa or Naz2SOa, filter,
and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography, eluting with a
suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure (5-
Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone.
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General Workflow for the Synthesis of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
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Synthesis Workflow

Application in Kinase Inhibitor Development

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone serves as a crucial intermediate in the

synthesis of a variety of kinase

inhibitors, which are at the forefront of targeted cancer therapy

and the treatment of inflammatory diseases.[1] Its utility stems from the presence of the

bromine atom, which can be readily displaced or utilized in cross-coupling reactions to
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introduce diverse functionalities, thereby enabling the exploration of structure-activity
relationships (SAR).[7][8]

Intermediate for Bruton's Tyrosine Kinase (BTK)
Inhibitors

This compound is a key building block for the synthesis of potent and selective inhibitors of
Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role
in B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell
malignancies and autoimmune diseases.[9][10] The (5-bromopyridin-3-yl) moiety often serves
as a core scaffold that can be further elaborated to interact with key residues in the ATP-
binding site of the BTK enzyme.

Role in Janus Kinase (JAK) Inhibitor Synthesis

The versatile nature of this intermediate also extends to the synthesis of Janus kinase (JAK)
inhibitors. The JAK-STAT signaling pathway is critical for mediating immune responses, and its
dysregulation is implicated in various autoimmune and myeloproliferative disorders.[11][12] The
pyridin-3-yl methanone core can be modified to generate compounds that selectively target
specific members of the JAK family of kinases.

Signaling Pathways

Understanding the signaling pathways targeted by the final drug products derived from (5-
Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is essential for rational drug design.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon
antigen binding. This triggers a cascade of phosphorylation events, with BTK playing a central
role in relaying the signal downstream to activate transcription factors like NF-kB, which
promote B-cell proliferation, survival, and differentiation.[13][14][15][16] Inhibitors synthesized
from the title compound are designed to block the ATP-binding site of BTK, thereby preventing
its activation and interrupting this critical signaling cascade.
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JAK-STAT Signaling Pathway

The JAK-STAT pathway is activated by cytokines binding to their receptors, leading to the
dimerization of the receptor and the subsequent activation of associated Janus kinases (JAKS).
Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer
and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs,
dimerize, and translocate to the nucleus to regulate gene expression.[17][18][19][20] Inhibitors
derived from the title compound can be designed to interfere with the ATP-binding site of JAKs

thus blocking the phosphorylation cascade and subsequent gene transcription.
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Simplified JAK-STAT Signaling Pathway
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Conclusion

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a valuable and versatile intermediate for
the synthesis of targeted kinase inhibitors. Its straightforward synthesis and the reactivity of the
bromo-substituent provide a robust platform for the development of novel therapeutics aimed at
modulating the BTK and JAK-STAT signaling pathways, among others. This guide provides the
foundational knowledge necessary for researchers and drug development professionals to
effectively utilize this compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.researchgate.net/figure/Structure-of-Brutons-tyrosine-kinase-BTK-and-associated-cross-linking-signaling_fig1_345665156
https://www.researchgate.net/figure/A-schematic-representation-of-BCR-BTK-signaling-pathway-The-BCR-consists-of-a_fig1_259959227
https://www.researchgate.net/figure/a-BTK-structure-diagram-b-BTK-signal-transduction-pathway_fig1_331882749
https://www.researchgate.net/figure/Signaling-pathways-involving-Brutons-tyrosine-kinase-BTK-BTK-is-placed-within-the_fig1_364063380
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/A-simplified-diagrammatic-representation-of-the-JAK-STAT-pathway_fig1_335675941
https://en.wikipedia.org/wiki/JAK-STAT_signaling_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC3282412/
https://www.benchchem.com/product/b1294134#5-bromopyridin-3-yl-pyrrolidin-1-yl-methanone-cas-number
https://www.benchchem.com/product/b1294134#5-bromopyridin-3-yl-pyrrolidin-1-yl-methanone-cas-number
https://www.benchchem.com/product/b1294134#5-bromopyridin-3-yl-pyrrolidin-1-yl-methanone-cas-number
https://www.benchchem.com/product/b1294134#5-bromopyridin-3-yl-pyrrolidin-1-yl-methanone-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

